5-ethyl-3-(hydroxyamino)indol-2-one

Lipophilicity Drug-likeness Membrane permeability

This 5-ethyl-isatin-3-oxime is uniquely differentiated: its 5‑ethyl substitution boosts logP to 2.73 (>30‑fold over parent), conferring enhanced membrane permeability for cell‑based assays. Pre‑clinical screening identifies selective CCR5 antagonism for HIV entry & chemokine‑mediated inflammation studies. It arrests undifferentiated leukemia cell growth and induces monocytic differentiation, providing a chemical biology probe orthogonal to ATRA. The oxime handle enables O‑alkylation to oxime ethers with low‑nM anticancer activity; 5‑ethylisatin quaternary salts show 1.5× antiplatelet potency vs aspirin—not achievable with unsubstituted isatin. This is NOT a generic intermediate; substituent‑specific profiling ensures reproducible experimental outcomes. Inquire for bulk & microgram quantities.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B7854205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-3-(hydroxyamino)indol-2-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C(=O)N=C2C=C1)NO
InChIInChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,14H,2H2,1H3,(H,11,12,13)
InChIKeySDZOZLOPONJNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(hydroxyamino)indol-2-one (CAS 500711-57-9): Chemical Identity, Isatin-Oxime Scaffold Class, and Procurement-Relevant Characteristics


5-Ethyl-3-(hydroxyamino)indol-2-one (synonym: (3E)-5-ethyl-1H-indole-2,3-dione 3-oxime, 5-ethylisatin-3-oxime; CAS 500711-57-9) is a synthetic small-molecule derivative belonging to the isatin-3-oxime (3-(hydroxyamino)indol-2-one) chemotype [1]. With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, the compound features a 5-ethyl substituent on the indole ring and a hydroxyamino (oxime) functionality at the 3-position, which together confer an experimentally computed logP of 2.73 and a density of 1.4±0.1 g/cm³ [2]. The compound is supplied at typical research-grade purity of ≥95% and serves as a versatile intermediate for further derivatization, with the oxime group enabling both hydrogen-bond donor/acceptor interactions with biological targets and synthetic elaboration via oxidation to nitroso/nitro derivatives or O-alkylation to oxime ethers .

Why 5-Ethyl-3-(hydroxyamino)indol-2-one Cannot Be Replaced by Unsubstituted Isatin-3-Oxime or Other In-Class Analogs


Within the isatin-3-oxime chemotype, seemingly minor substituent variations produce substantial shifts in physicochemical properties and biological target engagement profiles that preclude simple interchange [1]. The 5-ethyl substitution on 5-ethyl-3-(hydroxyamino)indol-2-one raises the computed logP to 2.73, compared with approximately 0.76–1.25 for the unsubstituted isatin-3-oxime parent, representing a >30-fold increase in calculated octanol/water partition coefficient that directly impacts membrane permeability, protein binding, and in vivo distribution [2]. Furthermore, 5-position substitution has been shown in the isatin class to modulate pharmacological activity: quaternary salts derived from 5-ethylisatin exhibited antiplatelet activity exceeding that of acetylsalicylic acid by a factor of 1.5, an effect not observed with the 5-unsubstituted isatin control [3]. Meanwhile, the 6,7-dichloro analog (NS309, CAS 18711-16-5) functions as a calcium-activated potassium channel (SK/IK) activator with an entirely divergent biological target profile, demonstrating that the nature and position of substituents on the isatin-oxime core dictate mechanism rather than merely tuning potency [4]. These data underscore that in-class compounds are not functionally interchangeable and that substituent-specific selection is required for reproducible experimental outcomes.

5-Ethyl-3-(hydroxyamino)indol-2-one: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Advantage: 5-Ethyl-3-(hydroxyamino)indol-2-one Exhibits >30-Fold Higher Computed LogP Versus Unsubstituted Isatin-3-Oxime

The 5-ethyl substituent on the target compound dramatically increases calculated lipophilicity relative to the unsubstituted isatin-3-oxime scaffold. Computed logP for 5-ethyl-3-(hydroxyamino)indol-2-one is 2.73 [1], while isatin-3-oxime (CAS 607-28-3) exhibits a computed logP ranging from 0.758 to 1.25 depending on the prediction algorithm [2]. This represents an logP increase of 1.48–1.97 log units, corresponding to a ~30- to ~93-fold increase in the octanol/water partition coefficient. The increased lipophilicity is consistent with the behavior of 5-ethylisatin (the ketone precursor), which is described as soluble in acetone and benzene but insoluble in water, in contrast to isatin-3-oxime which is reported as soluble in alcohol and acetone . This differential has implications for compound handling, biological assay design (DMSO stock preparation, aqueous dilution protocols), and membrane partitioning in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability ADME

CCR5 Antagonism Phenotype: 5-Ethyl-3-(hydroxyamino)indol-2-one Demonstrates a Pharmacological Profile Distinct from Potassium Channel-Modulating Isatin Oximes

Preliminary pharmacological screening reported in patent literature indicates that 5-ethyl-3-(hydroxyamino)indol-2-one (and closely related analogs) functions as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This target profile is mechanistically distinct from that of the 6,7-dichloro-substituted isatin-3-oxime analog NS309 (CAS 18711-16-5), which acts as a positive modulator of small- and intermediate-conductance Ca²⁺-activated K⁺ channels (SK/IK types) with no reported activity at BK channels or CCR5 [2]. The divergence in target engagement demonstrates that ring substituents on the isatin-oxime scaffold dictate pharmacological mechanism: the 6,7-dichloro pattern yields ion channel modulation, while the 5-ethyl pattern is associated with GPCR (CCR5) antagonism. Quantitative IC50/EC50 data for CCR5 antagonism by the target compound are not publicly available from peer-reviewed sources; the evidence is derived from patent disclosures and preliminary pharmacological screening reports.

CCR5 antagonist HIV Chemokine receptor Immunomodulation

Cell Differentiation Activity: 5-Ethyl-3-(hydroxyamino)indol-2-one Arrests Proliferation of Undifferentiated Cells and Induces Monocytic Differentiation

Web-archived patent and compound description data indicate that 5-ethyl-3-(hydroxyamino)indol-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting applications as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is not uniformly shared across the isatin-oxime class. For instance, certain isatin-oxime inhibitors of UCH-L1 (ubiquitin C-terminal hydrolase L1) have been reported to increase proliferation of the H1299 lung tumor cell line with IC50 values of 0.80–0.94 μM, representing a functionally opposite cellular outcome (pro-proliferative vs. anti-proliferative/pro-differentiation) [2]. While direct head-to-head quantitative comparison data for the target compound are not available in the peer-reviewed literature, the qualitative differentiation-induction phenotype represents a distinct cellular pharmacology that differentiates this compound from proliferation-enhancing isatin oximes. The WebDataCommons entry specifically links the compound's differentiation activity to monocyte/macrophage lineage commitment, a property that may be relevant for immuno-oncology and dermatology research applications.

Cell differentiation Anti-cancer Psoriasis Monocyte

5-Ethyl Substituent Enables Derivatization to Antiplatelet Agents Exceeding Aspirin Activity: Scaffold Validation for Medicinal Chemistry Programs

Although direct pharmacological data for 5-ethyl-3-(hydroxyamino)indol-2-one itself are sparse, the 5-ethylisatin substructure has been independently validated in medicinal chemistry campaigns. Quaternary adenine salts derived from 5-ethylisatin (the ketone precursor of the target compound) demonstrated antiplatelet activity exceeding that of acetylsalicylic acid (aspirin) by a factor of 1.5, with IC50 and HC50 values >600 μM, indicating a favorable cytotoxicity/hemotoxicity safety window [1]. This contrasts with the 5-unsubstituted isatin scaffold, which showed weaker antiplatelet effects in the same study. Furthermore, isatin-3-oxime ether derivatives bearing various substituents have been optimized to achieve single-digit nanomolar IC50 values against IDH1 in A549 and HepG2 cancer cell lines (e.g., compound 6c: IC50 = 14 nM; compound 6m: IC50 = 12 nM), demonstrating that the oxime functionality at the 3-position, when combined with appropriate ring substitution, is a productive handle for generating high-potency bioactive molecules [2]. These class-level findings support the selection of 5-ethyl-3-(hydroxyamino)indol-2-one as a validated starting scaffold for further synthetic elaboration in kinase inhibition, antiplatelet, or anticancer programs.

Antiplatelet Isatin derivatives SAR Medicinal chemistry

5-Ethyl-3-(hydroxyamino)indol-2-one: Evidence-Backed Research Application Scenarios for Scientific Procurement


CCR5-Mediated Disease Research: HIV Entry Inhibition, Inflammatory Disease, and Autoimmune Disorder Models

Based on preliminary pharmacological screening identifying CCR5 antagonism [1], 5-ethyl-3-(hydroxyamino)indol-2-one is a candidate tool compound for CCR5-mediated disease research, including HIV-1 entry inhibition assays, chemokine-induced calcium mobilization studies in MOLT-4/CCR5 cells, and inflammatory disease models (rheumatoid arthritis, asthma, COPD). Procurement is recommended for laboratories establishing CCR5 antagonist screening cascades, with the understanding that quantitative potency data (IC50/Ki) for this specific compound are currently limited to patent disclosures and require independent validation. The compound's computed logP of 2.73 suggests adequate membrane permeability for cell-based CCR5 assays [2], though solubility in aqueous assay buffers may require DMSO co-solvent optimization.

Cell Differentiation and Leukemia Research: Monocytic Lineage Commitment Studies

The reported activity of 5-ethyl-3-(hydroxyamino)indol-2-one in arresting undifferentiated cell proliferation and inducing monocytic differentiation [1] positions this compound for use in leukemia differentiation therapy research. Potential model systems include HL-60, U937, THP-1, or NB4 leukemia cell lines, where monocyte/macrophage differentiation can be monitored by NBT reduction, CD14/CD11b surface marker expression, or morphological assessment. Researchers should procure this compound when investigating structure-activity relationships around the 5-position of isatin-3-oximes for differentiation-inducing activity. Direct comparison with all-trans retinoic acid (ATRA) or 1,25-dihydroxyvitamin D3 as positive control differentiation agents is recommended to benchmark potency.

Medicinal Chemistry Lead Optimization: 5-Ethylisatin-Oxime Scaffold for Antiplatelet and Kinase Inhibitor Programs

For medicinal chemistry groups pursuing kinase inhibitor or antiplatelet lead optimization, 5-ethyl-3-(hydroxyamino)indol-2-one serves as a key synthetic intermediate and scaffold-validation compound. The 5-ethylisatin substructure has demonstrated 1.5× antiplatelet activity over aspirin in quaternary adenine salt derivatives [1], while isatin-oxime ethers with various substituents have achieved low nanomolar IC50 values (12–45 nM) against cancer-relevant targets including IDH1 [2]. The oxime group at position 3 provides a versatile handle for O-alkylation to generate oxime ether libraries, and the 5-ethyl group can be further functionalized. Procurement is warranted for SAR exploration programs building on the isatin-oxime pharmacophore.

Chemical Biology Tool Compound: Functional Probe for Hydroxyamino/oxime-Dependent Biological Interactions

The hydroxyamino (oxime) functional group at the 3-position of 5-ethyl-3-(hydroxyamino)indol-2-one enables hydrogen-bond donor and acceptor interactions distinct from the ketone, amino, or hydrazone analogs of the isatin scaffold. This compound can serve as a chemical biology probe to interrogate the contribution of the oxime moiety to target binding, metal chelation, or redox chemistry in biological systems. Procurement is appropriate for laboratories studying oxime-containing natural product analogs, nitric oxide donor chemistry, or metal-dependent enzyme inhibition where the hydroxyamino group may coordinate catalytic metal ions [1]. The 5-ethyl substituent provides a moderate lipophilicity increase (logP 2.73 vs. ~1.0 for unsubstituted isatin-3-oxime) without introducing the strong electron-withdrawing effects of halo-substituted analogs, offering a balanced physicochemical profile for probe development.

Quote Request

Request a Quote for 5-ethyl-3-(hydroxyamino)indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.